molecular formula CH7N3O4S B1214475 guanidine;sulfuric acid CAS No. 646-34-4

guanidine;sulfuric acid

Cat. No. B1214475
Key on ui cas rn: 646-34-4
M. Wt: 157.15 g/mol
InChI Key: ZZTURJAZCMUWEP-UHFFFAOYSA-N
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Patent
US04129657

Procedure details

A solution of 4-methyl-5-((2-aminoethyl)thiomethyl)imidazole (19.0 g.) and S-methylisothiourea sulphate (15.1 g.) in water (100 ml.) was heated under reflux for 3 hours. Concentration, acidification with sulphuric acid and dilution with ethanol afforded 2-[(4-methyl-5-imidazolyl)methylthio)ethyl]guanidine sulphate (13.0 g.) m.p. 230°-235° (from aqueous methanol).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1[N:3]=[CH:4][NH:5]C=1CSCCN.[S:12]([OH:16])([OH:15])(=[O:14])=[O:13].CSC(=N)[NH2:20]>O>[S:12]([OH:16])([OH:15])(=[O:14])=[O:13].[NH2:3][C:4]([NH2:5])=[NH:20] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
CC=1N=CNC1CSCCN
Name
Quantity
15.1 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration, acidification with sulphuric acid and dilution with ethanol

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.NC(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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